Kukoamine B

Description

This compound has been reported in Solanum tuberosum and Lycium chinense with data available.

an anti-sepsis agent isolated from Lycium chinense; structure in first source

Propriétés

IUPAC Name |

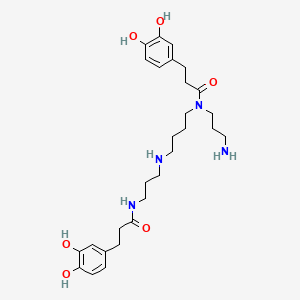

N-[3-[4-[3-aminopropyl-[3-(3,4-dihydroxyphenyl)propanoyl]amino]butylamino]propyl]-3-(3,4-dihydroxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42N4O6/c29-13-3-18-32(28(38)12-8-22-6-10-24(34)26(36)20-22)17-2-1-14-30-15-4-16-31-27(37)11-7-21-5-9-23(33)25(35)19-21/h5-6,9-10,19-20,30,33-36H,1-4,7-8,11-18,29H2,(H,31,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRAOCFRRTWUDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)NCCCNCCCCN(CCCN)C(=O)CCC2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164991-67-7 | |

| Record name | Kukoamine B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164991677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KUKOAMINE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZE94LC57W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Kukoamine B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kukoamine B (KB) is a naturally occurring spermine alkaloid first isolated from the root bark of Lycium chinense (Cortex lycii), a plant long used in traditional Chinese medicine.[1][2] This compound has garnered significant scientific interest due to its potent and diverse pharmacological activities, primarily as a dual inhibitor of lipopolysaccharide (LPS) and CpG DNA, key triggers of sepsis.[3][4] Extensive research has demonstrated its anti-inflammatory, antioxidant, and cytoprotective effects, positioning it as a promising candidate for therapeutic development, particularly in the context of sepsis and other inflammatory conditions.[2][5][6] This technical guide provides an in-depth overview of the discovery, natural sources, and biological activities of this compound, with a focus on its mechanism of action and relevant experimental data.

Discovery and Natural Sources

This compound was discovered during a screening of traditional Chinese herbs for compounds with high affinity for LPS and CpG DNA, which are pathogen-associated molecular patterns (PAMPs) that can trigger sepsis.[1] Cortex lycii, the dried root bark of Lycium chinense or Lycium barbarum, was identified as a primary source of this bioactive molecule.[1][7] this compound is considered a unique marker for Lycii Radicis Cortex due to its bioactivity and abundance in the herb.[5]

Isolation and Purification

The isolation of this compound from Cortex lycii typically involves a multi-step process combining various chromatographic techniques. A general workflow is as follows:

A specific study details a method involving initial screening with a biosensor to identify fractions with high affinity for LPS and CpG DNA, followed by chromatographic purification.[1] High-speed counter-current chromatography (HSCCC) has also been explored as an efficient method for the preparative isolation of natural products and could be applicable for this compound.

A validated UPLC-MS/MS method for the quantification of this compound in human plasma has been developed, utilizing solid-phase extraction (SPE) for sample preparation and a Waters Acquity HSS T3 column for separation with a gradient elution of formic acid in water and methanol.

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-inflammatory and antioxidant properties being the most extensively studied.

Anti-inflammatory Activity

The primary anti-inflammatory mechanism of this compound stems from its ability to directly bind to and neutralize LPS and CpG DNA.[1][3] This interaction prevents their binding to Toll-like receptor 4 (TLR4) and Toll-like receptor 9 (TLR9), respectively, on immune cells.[8][9] The inhibition of TLR signaling cascades subsequently suppresses the activation of downstream inflammatory pathways, most notably the nuclear factor-kappa B (NF-κB) pathway.[1][2]

The binding affinities of this compound are quantitatively described by their dissociation constants (Kd):

| Ligand | Kd (µM) |

| LPS | 1.23 - 1.24 |

| CpG DNA | 0.66 |

| Data sourced from multiple studies.[3][4] |

By inhibiting the NF-κB pathway, this compound reduces the nuclear translocation of the p65 subunit, leading to a decrease in the transcription and production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2]

In vivo studies using a lipopolysaccharide-induced septic mouse model have demonstrated that this compound administration significantly reduces plasma LPS levels, protects against liver injury, and decreases the expression of pro-inflammatory cytokines.[2][4]

Antioxidant Activity

This compound is a potent antioxidant, exhibiting radical scavenging and metal-chelating properties.[6][10] Comparative studies have shown that this compound has superior antioxidant potential to its isomer, Kukoamine A.[6] This activity is attributed to its ability to donate hydrogen atoms and electrons, thereby neutralizing free radicals.

The antioxidant capacity of this compound has been quantified using various in vitro assays:

| Assay | IC50 (µg/mL) |

| DPPH• scavenging | 10.33 ± 0.28 |

| •O2− scavenging | 2.50 ± 0.12 |

| •OH scavenging | 20.37 ± 0.65 |

| Cu2+-reducing power | 10.12 ± 0.28 |

| Data represents the mean ± SD (n=3).[6][10] |

Experimental Protocols

Antioxidant Activity Assays

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

In a 96-well plate, add various concentrations of the this compound solution.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: (A_control - A_sample) / A_control * 100.

-

Prepare a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS radical cation (ABTS•+).

-

Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add various concentrations of the this compound solution to a 96-well plate.

-

Add the diluted ABTS•+ solution to each well.

-

Incubate for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity as described for the DPPH assay.

Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and/or an inflammatory stimulus (e.g., LPS) for the desired duration.

-

Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration 0.5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Cell viability is expressed as a percentage of the control (untreated cells).

In Vivo Anti-inflammatory Assay (LPS-induced Sepsis Model)

-

Acclimate male C57BL/6 mice for one week.

-

Induce sepsis by intraperitoneal (i.p.) injection of a lethal dose of LPS.

-

Administer this compound (intravenously or i.p.) at various doses at a specified time point relative to the LPS challenge.

-

Monitor survival rates over a defined period.

-

At specific time points, collect blood and tissue samples for analysis.

-

Measure plasma levels of LPS, TNF-α, and IL-6 using ELISA kits.

-

Perform histological analysis of organs (e.g., liver, lungs) to assess tissue damage.

Conclusion

This compound is a promising natural product with well-documented anti-inflammatory and antioxidant properties. Its unique ability to dually inhibit LPS and CpG DNA makes it a strong candidate for the development of novel therapeutics for sepsis and other inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of this remarkable molecule. Further research, including clinical trials, is warranted to fully elucidate its efficacy and safety in humans.

References

- 1. benchchem.com [benchchem.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 4. A novel role of this compound: Inhibition of the inflammatory response in the livers of lipopolysaccharide-induced septic mice via its unique property of combining with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. ijpsonline.com [ijpsonline.com]

- 7. broadpharm.com [broadpharm.com]

- 8. mdpi.com [mdpi.com]

- 9. Evaluation of Anti-inflammatory Nutraceuticals in LPS-induced Mouse Neuroinflammation Model: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

Kukoamine B from Cortex lycii: A Technical Guide to Isolation, Analysis, and Biological Activity

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in Kukoamine B, a bioactive spermine alkaloid derived from Cortex lycii, the root bark of Lycium chinense or Lycium barbarum. This document details the methodologies for its isolation and purification, analytical quantification, and explores its significant biological activities and underlying mechanisms of action.

Isolation and Purification of this compound

This compound is a primary bioactive constituent of Cortex lycii, and its effective isolation is crucial for research and development.[1] The following protocol is a synthesis of established methods for the extraction and purification of this compound.

Extraction Protocol

An optimized extraction procedure favors the use of an acidified solvent to facilitate the release of alkaloids.[2]

Materials and Reagents:

-

Dried Cortex lycii powder (passed through a 200-mesh sieve)

-

Extraction Solvent: 50% methanol (v/v) in water with 0.5% acetic acid (v/v)

-

Ultrasonic bath

-

Centrifuge

Procedure:

-

Accurately weigh 0.5 g of pulverized Cortex lycii powder.[2]

-

Add 20 mL of the extraction solvent to the herbal powder.[2]

-

Sonicate the mixture in an ultrasonic bath (e.g., 100 W) for 30 minutes.[2]

-

Centrifuge the mixture at 2880 x g for 10 minutes.[2]

-

Collect the supernatant.[2]

-

Re-extract the pellet with an additional 20 mL of the extraction solvent for another 30 minutes under sonication.[2]

-

Centrifuge the mixture again and combine the supernatants.[2]

-

The pooled supernatant contains the crude extract of this compound and is ready for further purification.

Purification by Affinity and Chromatography

For isolating this compound as a potential anti-sepsis agent, a dual-target affinity-based screening and purification has been successfully employed.[3] This involves using bacterial lipopolysaccharide (LPS) and CpG DNA as targets.

Procedure Overview:

-

Affinity Screening: The crude extract from Cortex lycii is screened for high affinity to immobilized LPS and CpG DNA using biosensor technology.[3]

-

Chromatographic Purification: Fractions from the crude extract demonstrating high affinity are then subjected to chromatographic methods. This is often coupled directly with the biosensor to selectively purify fractions that retain a high affinity for LPS and CpG DNA.[3]

-

Final Isolation: The final purification of the monomer this compound is achieved through further chromatographic steps, yielding the pure compound.[3]

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are reliable methods for the quantification of this compound.[4][5]

HPLC Method for Quality Control

A validated HPLC method has been established for the quality control of Cortex lycii, using this compound as a chemical marker.[2]

Table 1: HPLC Chromatographic Conditions

| Parameter | Condition |

|---|---|

| Column | Zorbax C18 SB-AQ (250 mm × 4.6 mm i.d., 5 μm) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in waterB: Acetonitrile |

| Gradient Program | 0–15 min, 12–16% B;15–35 min, 16–22% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 280 nm |

Table 2: HPLC Method Validation Parameters

| Parameter | This compound |

|---|---|

| Linearity (r²) | 0.9999 |

| Limit of Detection (LOD) | 1.86 µg/mL |

| Limit of Quantification (LOQ) | 9.29 µg/mL |

| Precision (RSD%) | 0.57% |

| Repeatability (RSD%) | 0.92% |

| Accuracy (Recovery) | 98.49–101.67% |

Data sourced from Li et al., 2017.[2]

UPLC-MS/MS for Biological Samples

A sensitive UPLC-MS/MS method has been developed for quantifying this compound in human blood and urine, which is essential for pharmacokinetic studies.[5]

Table 3: UPLC-MS/MS Parameters

| Parameter | Condition |

|---|---|

| Column | Acquity UPLC® HSS T3 (2.1×50mm i.d., 1.8μm) |

| Sample Preparation | Solid Phase Extraction (Blood), Direct Dilution (Urine) |

| Run Time | 1.5 min (gradient elution) |

| Mass Spectrometry | API-5500 with Electro-Spray Ionization (ESI) |

| MRM Transition | m/z 531.3(+)→222.1(+) |

| Linearity Range | Blood: 10.0-2000.0 ng/mLUrine: 0.5-500.0 ng/mL |

Data sourced from Liu et al., 2016.[5]

Biological Activity and Signaling Pathways

This compound exhibits a range of pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective activities.[3][6][7]

Anti-inflammatory and Anti-Sepsis Activity

This compound has demonstrated significant potential as an anti-sepsis agent by directly neutralizing bacterial endotoxins like LPS and CpG DNA.[3] This action prevents the activation of key inflammatory signaling pathways. This compound inhibits the upregulation of Toll-like receptor 4 (TLR4) and TLR9 expression, which are the primary receptors for LPS and CpG DNA, respectively.[3] Downstream, it attenuates the nuclear translocation of NF-κB p65, a critical transcription factor for pro-inflammatory cytokines like TNF-α and IL-1β.[3][8]

Neuroprotective Effects

This compound protects against N-methyl-D-aspartate (NMDA)-induced neurotoxicity.[6] Overactivation of NMDA receptors (NMDARs) is a major cause of cerebral ischemia. This compound can down-regulate the expression of the NR2B subunit of the NMDAR and modulate downstream signaling molecules, including p-ERK, p-CREB, and p-AKT.[6] It also reduces oxidative stress by decreasing malondialdehyde (MDA) levels and increasing superoxide dismutase (SOD) activity.[6]

Antioxidant Activity

This compound is a potent antioxidant. Comparative studies with its isomer, Kukoamine A, have shown that this compound consistently exhibits superior antioxidant capacity in various assays.[7]

Table 4: Comparative Antioxidant Activity (IC₅₀ Values in µM)

| Assay | This compound | Kukoamine A |

|---|---|---|

| DPPH• Scavenging | 126.9 ± 1.5 | 158.5 ± 2.6 |

| •O₂⁻ Scavenging | 100.2 ± 10.3 | 129.8 ± 12.5 |

| •OH Scavenging | 358.4 ± 15.6 | 400.1 ± 13.9 |

| Cu²⁺ Reducing | 105.3 ± 4.5 | 133.5 ± 3.8 |

Data represents mean ± SD. Sourced from Li et al., 2018.[7]

Key Experimental Protocols

In Vitro Anti-inflammatory Assay (RAW 264.7 Cells)

This protocol details the assessment of this compound's anti-inflammatory effects in LPS-stimulated macrophages.

Procedure:

-

Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media until they reach 80-90% confluency.

-

Pre-treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 0.3 µg/mL) for a specified duration (e.g., 30 minutes for phosphorylation studies, or longer for cytokine analysis).[9]

-

Western Blot Analysis: Lyse the cells and perform Western blot analysis to measure the phosphorylation of key signaling proteins like p38, JNK, and the NF-κB p65 subunit.[9]

-

Cytokine Analysis: Collect the cell supernatant to measure the levels of pro-inflammatory mediators such as TNF-α and IL-1β using ELISA or other immunoassays.

In Vivo Sepsis Model

This protocol provides an overview of an in vivo model to test the efficacy of this compound against sepsis.

Procedure:

-

Animal Model: Use appropriate laboratory mice (e.g., C57BL/6).

-

Induction of Sepsis: Induce sepsis by administering a lethal challenge of heat-killed E. coli or a mixture of LPS and CpG DNA via intraperitoneal injection.[3]

-

Treatment: Administer this compound (intravenously or intraperitoneally) at various doses either before or after the septic challenge.[8]

-

Monitoring: Monitor the survival rate of the mice over a set period.

-

Biochemical Analysis: Collect blood samples to measure plasma levels of LPS and inflammatory cytokines.[8]

-

Histological Analysis: Harvest organs such as the liver and lungs for histological examination to assess tissue damage and inflammatory cell infiltration.[8]

This guide provides a foundational overview for professionals engaged in the research and development of this compound. The detailed protocols and summarized data serve as a practical starting point for further investigation into this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Quality control of Lycium chinense and Lycium barbarum cortex (Digupi) by HPLC using kukoamines as markers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual targets guided screening and isolation of this compound as a novel natural anti-sepsis agent from traditional Chinese herb Cortex lycii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 5. Ultra performance liquid chromatography tandem mass spectrometry assay for determination of this compound in human blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, an amide alkaloid, protects against NMDA-induced neurotoxicity and potential mechanisms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A novel role of this compound: Inhibition of the inflammatory response in the livers of lipopolysaccharide-induced septic mice via its unique property of combining with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Kukoamine B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kukoamine B, a spermine alkaloid derived from the traditional Chinese herb Lycium chinense, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological functions of this compound. Notably, this document details its potent dual inhibitory action against lipopolysaccharide (LPS) and CpG DNA, highlighting its potential as a therapeutic agent for sepsis and other inflammatory conditions. Detailed summaries of its effects on key signaling pathways, supported by quantitative data and experimental methodologies, are presented to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is a symmetrical spermine derivative distinguished by the presence of two dihydrocaffeoyl groups.[1] Its chemical structure is fundamental to its biological activity, particularly its ability to bind to pathogen-associated molecular patterns (PAMPs).

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N-(3-aminopropyl)-N-[4-[[3-[[3-(3,4-dihydroxyphenyl)-1-oxopropyl]amino]propyl]amino]butyl]-3,4-dihydroxy-benzenepropanamide | [2][3][4] |

| CAS Number | 164991-67-7 | [2][3][4] |

| Molecular Formula | C₂₈H₄₂N₄O₆ | [2][3][5] |

| Molecular Weight | 530.66 g/mol | [2][5] |

| SMILES String | O=C(N(CCCN)CCCCNCCCNC(CCC1=CC=C(O)C(O)=C1)=O)CCC2=CC=C(O)C(O)=C2 | [2] |

| InChI Key | IWRAOCFRRTWUDF-UHFFFAOYSA-N | [2][4] |

| Appearance | Crystalline solid; Solid powder | [2][4] |

| Purity | >95% (Commercially available) | [4][6] |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL, PBS (pH 7.2): 10 mg/mL | [4] |

| λmax | 283 nm | [4][6] |

| Predicted Boiling Point | 844.3±65.0 °C | [7] |

| Predicted Density | 1.232±0.06 g/cm³ | [7] |

Biological Activity and Therapeutic Potential

This compound exhibits a range of biological activities, with its anti-inflammatory and antioxidant properties being the most extensively studied. Its primary mechanism of action in inflammatory conditions is the direct binding and neutralization of LPS and CpG DNA.[3][5]

Table 2: Quantitative Biological Data of this compound

| Parameter | Value | Experimental Model | Reference(s) |

| Binding Affinity (Kd) for LPS | 1.23 µM | Biosensor technology | [8] |

| Binding Affinity (Kd) for CpG DNA | 0.66 µM | Biosensor technology | [8] |

| Dissociation Equilibrium Constant (KD) for CpG DNA | 4.82 × 10⁻⁷ M | Dual polarization interferometry | [2] |

| Inhibition of TNF-α and IL-6 release | 50-200 µM (12 h) | LPS- and CpG DNA-induced RAW 264.7 cells | [8] |

| Neuroprotection | 5-20 µM (2 h) | H₂O₂-induced SH-SY5Y cells | [8] |

| Anti-osteoporotic effects | 2, 5 mg/kg (p.o., daily, 12 weeks) | Ovariectomized (OVX) mice | [8] |

| Anti-diabetic and anti-inflammatory effects | 25, 50 mg/kg (i.g., daily, 9 weeks) | High-fat/high-fructose-fed rats | [6][8] |

Anti-Sepsis and Anti-Inflammatory Activity

Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, often involving the recognition of PAMPs like LPS (from Gram-negative bacteria) and CpG DNA (from bacteria) by Toll-like receptors (TLRs).[9][10] this compound acts as a dual inhibitor of these PAMPs.[3][5] By binding to LPS and CpG DNA, this compound prevents their interaction with TLR4 and TLR9, respectively.[4][11] This, in turn, inhibits the downstream activation of signaling pathways, such as the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[9][11]

Caption: this compound inhibits inflammation by binding to LPS and CpG DNA.

Neuroprotective and Antioxidant Activity

This compound has demonstrated significant neuroprotective effects against oxidative stress. It enhances the activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[6] Furthermore, it has been shown to modulate the PI3K/Akt and MAPK signaling pathways, which are crucial for cell survival and apoptosis.

Caption: this compound promotes cell survival by modulating PI3K/Akt and MAPK pathways.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies that have been employed in the study of this compound.

Isolation and Purification

This compound is naturally found in the root bark of Lycium chinense. A common method for its isolation involves:

-

Extraction: The dried and powdered root bark is extracted with a suitable solvent, such as methanol or ethanol.

-

Fractionation: The crude extract is then subjected to fractionation using techniques like column chromatography with different stationary phases (e.g., silica gel, C18) and solvent gradients.

-

Purification: The fractions showing high affinity for LPS and CpG DNA, as determined by biosensor analysis, are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[11][12][13]

Caption: Workflow for the isolation and purification of this compound.

In Vitro Assays

-

Binding Affinity Assays: The interaction between this compound and its targets (LPS and CpG DNA) has been quantified using biosensor technology, such as surface plasmon resonance (SPR) or dual polarization interferometry.[2][3] These techniques measure the change in refractive index at a sensor surface as molecules bind, allowing for the determination of association and dissociation rate constants, and ultimately the binding affinity (Kd).

-

Cell Viability Assays: The cytotoxicity of this compound and its protective effects against various insults (e.g., oxidative stress) are typically assessed using assays like the MTT or WST-8 assay in relevant cell lines (e.g., RAW 264.7 macrophages, SH-SY5Y neuroblastoma cells).[8][14]

-

Cytokine Release Assays: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants are measured using Enzyme-Linked Immunosorbent Assay (ELISA) to evaluate the anti-inflammatory effects of this compound.[6]

-

Western Blot Analysis: This technique is used to determine the protein expression levels of key components of signaling pathways (e.g., p-p38, p-JNK, p-ERK, Akt) to elucidate the mechanism of action of this compound.[15]

In Vivo Studies

-

Sepsis Models: The efficacy of this compound in treating sepsis is evaluated in animal models, typically mice. Sepsis is induced by administering a lethal dose of heat-killed E. coli or LPS. The protective effects of this compound are assessed by monitoring survival rates and measuring the levels of circulatory LPS and pro-inflammatory cytokines.[3][8][9]

-

Metabolic Disease Models: The effects of this compound on insulin resistance and obesity have been studied in rats fed a high-fat/high-fructose diet. Parameters such as body weight, blood glucose, insulin levels, and lipid profiles are monitored.[6]

-

Pharmacokinetic Studies: The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are investigated in healthy human volunteers through randomized, double-blind, placebo-controlled phase I clinical trials.[1][16]

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a multifaceted pharmacological profile. Its unique ability to dually inhibit LPS and CpG DNA makes it a strong candidate for the development of novel anti-sepsis therapies. Furthermore, its neuroprotective, antioxidant, and anti-diabetic properties warrant further investigation for other therapeutic applications. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound and unlock its full therapeutic potential.

References

- 1. First-in-Human Safety, Tolerability, and Pharmacokinetics of Single-Dose this compound Mesylate in Healthy Subjects: A Randomized, Double-Blind, Placebo-Controlled Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insight into the inhibition mechanism of this compound against CpG DNA via binding and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. This compound, a novel dual inhibitor of LPS and CpG DNA, is a potential candidate for sepsis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a novel dual inhibitor of LPS and CpG DNA, is a potential candidate for sepsis treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Ameliorate Insulin Resistance, Oxidative Stress, Inflammation and Other Metabolic Abnormalities in High-Fat/High-Fructose-Fed Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kukoamine A activates Akt/GSK-3β signaling pathway to inhibit oxidative stress and relieve myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A novel role of this compound: Inhibition of the inflammatory response in the livers of lipopolysaccharide-induced septic mice via its unique property of combining with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Safety, Tolerability, and Pharmacokinetics of Kukoamine B in Healthy Volunteers: A Randomized, Double-Blind, Placebo-Controlled, Multiple-Dose Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dual targets guided screening and isolation of this compound as a novel natural anti-sepsis agent from traditional Chinese herb Cortex lycii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. Isolation, purification, and full NMR assignments of cyclopamine from Veratrum californicum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Safety, Tolerability, and Pharmacokinetics of this compound in Healthy Volunteers: A Randomized, Double-Blind, Placebo-Controlled, Multiple-Dose Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Kukoamine B (CAS: 164991-67-7): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kukoamine B (KuB), a spermine alkaloid with the CAS number 164991-67-7, is a bioactive compound isolated from the root cortex of Lycium chinense, a plant used in traditional medicine. This technical guide provides an in-depth overview of this compound, including its chemical properties, biological activities, and mechanisms of action, with a focus on its potential therapeutic applications. The information is presented to support further research and drug development efforts.

Chemical and Physical Properties

This compound is characterized by a spermine backbone conjugated to dihydrocaffeoyl moieties. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| CAS Number | 164991-67-7 |

| Molecular Formula | C₂₈H₄₂N₄O₆ |

| Molecular Weight | 530.66 g/mol |

| IUPAC Name | N-(3-aminopropyl)-N-[4-[[3-[[3-(3,4-dihydroxyphenyl)-1-oxopropyl]amino]propyl]amino]butyl]-3,4-dihydroxybenzenepropanamide |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO and ethanol |

| Purity | Typically >95% (HPLC) |

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-diabetic properties. The following tables summarize the key quantitative data associated with these activities.

Anti-inflammatory Activity

| Assay/Model | Target/Parameter | Result | Reference(s) |

| Biosensor Affinity Assay | Lipopolysaccharide (LPS) Binding (Kd) | 1.23 µM | [1] |

| Biosensor Affinity Assay | CpG DNA Binding (Kd) | 0.66 µM | [1] |

| LPS-stimulated RAW 264.7 macrophages | TNF-α and IL-6 release inhibition (50-200 µM) | Dose-dependent inhibition | [1] |

| E. coli-induced sepsis in mice (i.v. injection) | Mortality Rate Reduction (15, 30, 60 mg/kg) | Reduced from 87.5% to 37.5% (at 60 mg/kg) | [1] |

| E. coli-induced sepsis in mice (i.v. injection) | Mortality Rate Reduction (1.25, 2.5, 5 mg/kg) | Reduced from 95% to 45% (at 5 mg/kg) | [1] |

Antioxidant Activity

| Assay | IC₅₀ Value (µM) | Reference(s) |

| PTIO• Scavenging (pH 7.4) | 15.3 ± 1.2 | [2][3] |

| Cu²⁺ Reducing | 10.8 ± 0.5 | [2][3] |

| DPPH• Scavenging | 12.5 ± 0.7 | [2][3] |

| •O₂⁻ Scavenging | 18.2 ± 1.5 | [2][3] |

| •OH Scavenging | 25.6 ± 2.1 | [2][3] |

Neuroprotective and Anti-diabetic Activity

| Activity | Model | Key Findings | Reference(s) |

| Neuroprotection | NMDA-induced toxicity in SH-SY5Y cells | Protected against injury, apoptosis, and LDH release; Reduced oxidative stress.[4] | [4] |

| Neuroprotection | H₂O₂-induced apoptosis in SH-SY5Y cells | Increased cell viability and restored mitochondrial membrane potential at concentrations of 5-20 μM.[1] | [1] |

| Anti-diabetic | db/db mice (50 mg/kg/day for 9 weeks) | Lowered blood glucose without body weight gain; Reduced circulating triglycerides and cholesterol.[4] | [4] |

| Anti-diabetic | High-fat/high-fructose-fed rats (25 and 50 mg/kg) | Attenuated body weight gain, insulin resistance, and lipid accumulation.[5][6] | [5][6] |

Mechanisms of Action and Signaling Pathways

This compound exerts its biological effects through multiple mechanisms of action, primarily by modulating key signaling pathways.

Dual Inhibition of LPS and CpG DNA in Sepsis

A primary mechanism of KuB's anti-sepsis effect is its ability to directly bind to and neutralize both lipopolysaccharide (LPS) and CpG DNA.[1][7] This dual inhibition prevents their interaction with Toll-like receptor 4 (TLR4) and Toll-like receptor 9 (TLR9) on immune cells, respectively.[8] This, in turn, blocks the activation of downstream inflammatory signaling pathways, including the NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][8]

Caption: this compound's dual inhibition of LPS and CpG DNA signaling pathways.

Neuroprotection via NMDA Receptor Antagonism and Antioxidant Pathways

KuB demonstrates neuroprotective effects by antagonizing N-methyl-D-aspartate receptors (NMDARs), particularly those containing the NR2B subunit.[4] This action helps to prevent excitotoxicity, a major contributor to neuronal damage in conditions like cerebral ischemia. Additionally, KuB mitigates oxidative stress by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), and by modulating the PI3K/Akt and MAPK signaling pathways.[4]

Caption: Neuroprotective mechanisms of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of this compound's biological activities.

In Vitro Anti-inflammatory Assay: LPS-stimulated Macrophages

Objective: To evaluate the anti-inflammatory effect of this compound by measuring the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 50, 100, 200 µM) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no this compound) and a negative control group (no LPS stimulation).

-

Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove cell debris.

-

Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

Caption: Workflow for in vitro anti-inflammatory assay.

In Vivo Anti-diabetic Study: db/db Mouse Model

Objective: To assess the anti-diabetic effects of this compound in a genetically diabetic mouse model.

Materials:

-

Male db/db mice (e.g., C57BLKS/J-leprdb/leprdb)

-

Wild-type control mice (e.g., C57BLKS/J)

-

This compound

-

Vehicle (e.g., saline or water)

-

Glucometer and test strips

-

Equipment for blood collection and analysis

Procedure:

-

Animal Acclimatization: Acclimatize male db/db mice and their wild-type littermates for at least one week before the experiment.

-

Grouping: Divide the db/db mice into a vehicle control group and a this compound treatment group (n=8-10 mice per group). Include a group of wild-type mice as a non-diabetic control.

-

Treatment: Administer this compound (e.g., 50 mg/kg body weight) or vehicle to the respective groups daily via oral gavage for a specified period (e.g., 9 weeks).

-

Monitoring: Monitor body weight and fasting blood glucose levels regularly (e.g., weekly).

-

Sample Collection: At the end of the treatment period, collect blood samples for the analysis of serum insulin, triglycerides, and cholesterol.

-

Data Analysis: Analyze the collected data to determine the effect of this compound on diabetic parameters.

Caption: Workflow for in vivo anti-diabetic study in db/db mice.

Conclusion

This compound is a promising natural compound with a diverse range of pharmacological activities. Its well-defined chemical structure and multifaceted mechanisms of action, particularly its dual inhibitory effect on LPS and CpG DNA and its neuroprotective properties, make it a strong candidate for further investigation in the development of novel therapeutics for sepsis, neurodegenerative diseases, and metabolic disorders. The detailed experimental protocols provided in this guide are intended to facilitate continued research into the therapeutic potential of this compelling molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 2.6. In Vitro Antioxidant Assay (ABTS Radical Scavenging Method) [bio-protocol.org]

- 4. Mouse models of sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 8. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Kukoamine B: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kukoamine B (KB), a spermine alkaloid derived from the traditional Chinese herb Cortex Lycii, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic potential of this compound, with a focus on its anti-inflammatory, antioxidant, and neuroprotective effects. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-targeted approach, primarily centered around the neutralization of inflammatory triggers, modulation of key signaling pathways, and scavenging of reactive oxygen species.

Anti-inflammatory Activity

A primary mechanism of this compound's anti-inflammatory action is its high-affinity binding to pathogen-associated molecular patterns (PAMPs), specifically lipopolysaccharide (LPS) and CpG DNA.[1][2][3][4] LPS, a component of the outer membrane of Gram-negative bacteria, and CpG DNA, found in microbial DNA, are potent triggers of the inflammatory response through their interaction with Toll-like receptors (TLRs), namely TLR4 and TLR9, respectively.[1][5]

By directly binding to LPS and CpG DNA, this compound effectively neutralizes these molecules, preventing their interaction with TLRs on immune cells.[4][5] This sequestration of PAMPs leads to the downstream inhibition of inflammatory signaling cascades.

Signaling Pathway Modulation:

-

NF-κB Pathway: this compound has been shown to significantly inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway.[1][2][3] In response to LPS, the binding to TLR4 typically initiates a signaling cascade that leads to the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB. This allows the p65 subunit of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound interferes with this process, leading to a reduction in the expression of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2][3][4][6] It also downregulates the expression of adhesion molecules like ICAM-1 and VCAM-1.[1][2][3]

-

MAPK Pathway: Evidence suggests that this compound can modulate the mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, it has been observed to affect the phosphorylation of p38, ERK, and JNK, which are key kinases involved in the inflammatory response.[7]

This compound Anti-inflammatory Signaling Pathway.

Antioxidant Activity

This compound demonstrates significant antioxidant properties, contributing to its cytoprotective effects.[8][9][10] The antioxidant mechanism of this compound is multifaceted and includes:

-

Direct Radical Scavenging: this compound can directly scavenge various reactive oxygen species (ROS), including superoxide anions (•O₂⁻) and hydroxyl radicals (•OH).[8][9] This activity is attributed to its chemical structure, which includes phenolic moieties capable of donating hydrogen atoms to neutralize free radicals.[8]

-

Metal Ion Chelation: this compound has been shown to chelate ferrous ions (Fe²⁺).[8][9] By sequestering these ions, it prevents their participation in the Fenton reaction, a major source of highly reactive hydroxyl radicals.

-

Enhancement of Endogenous Antioxidant Enzymes: In cellular models, this compound treatment has been associated with increased activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[6][11]

This compound Antioxidant Mechanisms.

Neuroprotective Effects

This compound has shown promise as a neuroprotective agent, particularly in the context of excitotoxicity and oxidative stress-induced neuronal damage.

-

NMDA Receptor Antagonism: A key mechanism of its neuroprotective action is the antagonism of N-methyl-D-aspartate receptors (NMDARs).[11] Overactivation of NMDARs leads to excessive calcium (Ca²⁺) influx, a primary driver of neuronal cell death in ischemic events. This compound has been shown to have a high affinity for the NR2B subunit of the NMDAR, thereby inhibiting Ca²⁺ influx.[11]

-

Modulation of Downstream Signaling: By antagonizing NMDARs, this compound modulates downstream signaling pathways, including the phosphorylation of ERK, CREB, and AKT.[11] It also influences the Bcl-2/Bax ratio, shifting the balance towards cell survival.[11]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's activity.

Table 1: Antioxidant Activity of this compound

| Assay | IC50 Value (µg/mL) | Reference |

| PTIO•-scavenging (pH 7.4) | Lower than Kukoamine A | [8] |

| Cu²⁺-reducing | Lower than Kukoamine A | [8] |

| DPPH•-scavenging | Lower than Kukoamine A | [8] |

| •O₂⁻-scavenging | Lower than Kukoamine A | [8] |

| •OH-scavenging | Lower than Kukoamine A | [8] |

Table 2: In Vivo and Clinical Trial Dosages of this compound

| Study Type | Model | Dosage | Route of Administration | Effect | Reference |

| Pre-clinical | LPS-induced septic mice | 20 µg/kg | Intravenous | Reduced plasma LPS, inhibited NF-κB activation | [1] |

| Pre-clinical | High-fat/high-fructose-fed rats | 25 and 50 mg/kg | - | Attenuated insulin resistance, oxidative stress, and inflammation | [6] |

| Phase I Clinical Trial | Healthy volunteers | 0.005-0.48 mg/kg (single dose) | - | Favorable safety and tolerability | [5][12] |

| Phase I Clinical Trial | Healthy volunteers | 0.06, 0.12, 0.24 mg/kg (multiple doses) | Intravenous infusion | Safe and tolerable | [13] |

| Phase IIa Clinical Trial | Sepsis patients | 0.06, 0.12, 0.24 mg/kg | Every 8 hours for 7 days | Well tolerated and safe | [14][15][16] |

Key Experimental Protocols

Determination of Plasma LPS Concentration

Objective: To quantify the level of lipopolysaccharide in plasma samples.

Methodology: The Limulus Amebocyte Lysate (LAL) test is employed.[1]

-

Collect blood samples and separate plasma.

-

Add 100 µl of each plasma sample to 100 µl of quantitative LAL reagents dissolved in LPS-free water.

-

Incubate the mixture at 37°C for 2 hours.

-

Measure the gel clotting formation of the LAL products using a kinetic turbidimetric assay. The formation of the gel clot is proportional to the endotoxin concentration in the sample.

MTT Assay for Cell Viability

Objective: To assess the cytoprotective effect of this compound against oxidative stress-induced cell death.

Methodology: The 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is used.[8][9][10]

-

Seed bone marrow-derived mesenchymal stem cells (bmMSCs) in a 96-well plate.

-

Induce oxidative damage using a Fenton reagent (e.g., FeCl₂ and H₂O₂).

-

Treat the damaged cells with varying concentrations of this compound (e.g., 56.5–188.4 μM) for a specified duration.

-

Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

MTT Assay Experimental Workflow.

Conclusion

This compound is a promising natural compound with a well-defined, multi-pronged mechanism of action. Its ability to directly neutralize key inflammatory triggers like LPS and CpG DNA, coupled with its potent antioxidant and neuroprotective properties, underscores its therapeutic potential for a range of conditions, most notably sepsis and neurodegenerative diseases. The quantitative data from pre-clinical and clinical studies provide a solid foundation for its continued development. Further research should focus on elucidating the intricate details of its interactions with various signaling pathways and optimizing its therapeutic application through well-designed clinical trials.

References

- 1. A novel role of this compound: Inhibition of the inflammatory response in the livers of lipopolysaccharide-induced septic mice via its unique property of combining with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel role of this compound: Inhibition of the inflammatory response in the livers of lipopolysaccharide-induced septic mice via its unique property of combining with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. researchgate.net [researchgate.net]

- 5. First-in-Human Safety, Tolerability, and Pharmacokinetics of Single-Dose this compound Mesylate in Healthy Subjects: A Randomized, Double-Blind, Placebo-Controlled Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Ameliorate Insulin Resistance, Oxidative Stress, Inflammation and Other Metabolic Abnormalities in High-Fat/High-Fructose-Fed Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Antioxidant and Cytoprotective Effects of Kukoamines A and B: Comparison and Positional Isomeric Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antioxidant and Cytoprotective Effects of Kukoamines A and B: Comparison and Positional Isomeric Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound, an amide alkaloid, protects against NMDA-induced neurotoxicity and potential mechanisms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. First-in-Human Safety, Tolerability, and Pharmacokinetics of Single-Dose this compound Mesylate in Healthy Subjects: A Randomized, Double-Blind, Placebo-Controlled Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Safety, Tolerability, and Pharmacokinetics of this compound in Healthy Volunteers: A Randomized, Double-Blind, Placebo-Controlled, Multiple-Dose Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. physiciansweekly.com [physiciansweekly.com]

- 15. researchgate.net [researchgate.net]

- 16. Safety, tolerability, pharmacokinetics, and efficacy of this compound in patients with sepsis: A randomized phase IIa trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Kukoamine B: A Comprehensive Technical Guide on its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kukoamine B (KB) is a spermine alkaloid predominantly isolated from the root bark of Lycium chinense (Goji berry), a plant with a long history in traditional medicine. Structurally, KB is characterized by a spermine backbone with dihydrocaffeic acid appendages. In recent years, this compound has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the multifaceted pharmacological effects of this compound, with a focus on its underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and development. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the intricate signaling pathways modulated by this promising natural compound.

Quantitative Data Summary

The biological efficacy of this compound has been quantified across various experimental models. The following tables summarize the key quantitative data, providing a comparative reference for its binding affinities, inhibitory concentrations, and effective dosages in both in vitro and in vivo systems.

Table 1: Binding Affinity and In Vitro Inhibitory Concentrations of this compound

| Parameter | Target/Assay | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | Lipopolysaccharide (LPS) | 1.23 µM | Affinity Biosensor | [1][2] |

| CpG DNA | 0.66 µM | Affinity Biosensor | [1][2] | |

| IC50 (LPS Neutralization) | LPS (2 ng/mL) | 14.93 µM | Limulus Amebocyte Lysate (LAL) Test | [1] |

| IC50 (Antioxidant) | PTIO• scavenging (pH 7.4) | 10.37 ± 0.23 µg/mL | Chemical Assay | [3][4] |

| Cu2+-reducing | 12.18 ± 0.61 µg/mL | Chemical Assay | [3][4] | |

| DPPH• scavenging | 13.90 ± 0.40 µg/mL | Chemical Assay | [3][4] | |

| •O2− scavenging | 20.35 ± 1.01 µg/mL | Chemical Assay | [3][4] | |

| •OH scavenging | 308.20 ± 15.12 µg/mL | Chemical Assay | [3][4] | |

| Effective Concentration | Inhibition of TNF-α & IL-6 release | 50-200 µM | RAW 264.7 macrophages | [1][2] |

| Increased osteoblast differentiation | 10-20 µM | MC3T3-E1 cells | [5][6] | |

| Cytoprotection (Fenton-damaged) | 56.5–188.4 µM | Bone marrow-derived mesenchymal stem cells | [3][4] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | This compound Dose | Effect | Reference |

| LPS-induced septic mice | 20 µg/kg (i.v.) | Decreased plasma LPS, TNF-α, IL-1β; inhibited NF-κB activation in the liver. | [7][8] |

| Heat-killed E. coli-challenged mice | 15, 30, 60 mg/kg (i.v.) | Significantly decreased mortality rate. | [1][2] |

| Ovariectomized (OVX) mice | 2, 5 mg/kg (p.o., daily for 12 weeks) | Inhibited bone mineral density loss and restored bone structure. | [5][6] |

| High-fat/high-fructose-fed rats | 25, 50 mg/kg (daily for 5 weeks) | Attenuated body weight gain, insulin resistance, lipid accumulation, oxidative stress, and inflammation. | [9] |

| db/db diabetic mice | 50 mg/kg/day (gavage for 9 weeks) | Lowered blood glucose without body weight gain; reduced circulating triglycerides and cholesterol. | [10][11][12] |

| High-fat diet-induced obese mice | Not specified | Reduced body weight gain, hepatic steatosis, and adipocyte hypertrophy. | [13] |

Key Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of pharmacological activities, primarily attributed to its anti-inflammatory, antioxidant, and signaling modulatory properties.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are well-documented, particularly in the context of sepsis and inflammatory responses induced by pathogen-associated molecular patterns (PAMPs).

Mechanism of Action:

This compound's primary anti-inflammatory mechanism involves the direct binding and neutralization of lipopolysaccharide (LPS) and CpG DNA.[1][2] This sequestration prevents their interaction with Toll-like receptor 4 (TLR4) and Toll-like receptor 9 (TLR9), respectively, on immune cells such as macrophages.[1][2] The inhibition of TLR signaling subsequently attenuates the activation of downstream inflammatory pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[7][8] By preventing the phosphorylation and degradation of IκBα, this compound inhibits the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the transcription of pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[7][8]

Caption: this compound's anti-inflammatory mechanism.

Antioxidant Activity

This compound demonstrates significant antioxidant properties by scavenging free radicals and modulating intracellular signaling pathways involved in oxidative stress.

Mechanism of Action:

In vitro studies have shown that this compound can directly scavenge various reactive oxygen species (ROS), including superoxide anions (•O2−) and hydroxyl radicals (•OH).[3][4] It also exhibits potent metal-chelating and reducing activities.[3][4] Mechanistically, this compound's antioxidant effects are also mediated through the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways. It has been shown to inhibit the phosphorylation of p38 and ERK, which are involved in oxidative stress-induced apoptosis.[3] Furthermore, this compound can activate the PI3K/Akt pathway, which promotes cell survival and upregulates the expression of antioxidant enzymes.[3]

Caption: this compound's antioxidant mechanisms.

Neuroprotective Effects

This compound has shown promise as a neuroprotective agent, potentially through its antioxidant activities and its ability to modulate neuronal signaling pathways.

Mechanism of Action:

Studies suggest that this compound can protect neurons from excitotoxicity induced by over-activation of N-methyl-D-aspartate receptors (NMDARs).[3] While the exact mechanism is still under investigation, it is hypothesized that this compound may act as an NMDAR antagonist. By reducing excessive calcium influx through NMDARs, this compound can mitigate downstream neurotoxic events, including mitochondrial dysfunction and the activation of apoptotic pathways. Its antioxidant properties also contribute to neuroprotection by reducing oxidative damage in neuronal cells.[3]

Anti-diabetic and Anti-obesity Potential

Emerging evidence suggests that this compound may have therapeutic potential in metabolic disorders such as diabetes and obesity.

Mechanism of Action:

In animal models of diabetes and obesity, this compound has been shown to improve insulin sensitivity, lower blood glucose levels, and reduce lipid accumulation.[9][10][11][12] The proposed mechanisms involve the downregulation of key adipogenesis-related genes, such as Pparg and Cebpa, and the suppression of adipogenic transcription factors.[13] By inhibiting adipocyte differentiation and lipid accumulation, this compound may help to prevent weight gain and improve metabolic parameters.[13]

Anti-osteoporotic Activity

This compound has demonstrated a positive impact on bone health, suggesting its potential use in the management of osteoporosis.

Mechanism of Action:

In vitro studies have shown that this compound can promote the differentiation and mineralization of preosteoblastic MC3T3-E1 cells.[5][6] Concurrently, it inhibits the differentiation of osteoclasts, the cells responsible for bone resorption.[5][6] This dual action of promoting bone formation and inhibiting bone breakdown suggests that this compound can help to maintain a healthy bone remodeling balance. In vivo, this compound has been shown to prevent bone loss in an ovariectomized mouse model of osteoporosis.[5][6]

Experimental Protocols

This section provides an overview of the methodologies used in key studies to evaluate the biological activities of this compound.

In Vivo LPS-Induced Sepsis Model

-

Animal Model: Male C57BL/6 mice are commonly used.

-

Induction of Sepsis: Mice are intraperitoneally (i.p.) injected with a single dose of LPS (e.g., 10-20 mg/kg body weight).[7][8]

-

This compound Administration: this compound is typically administered intravenously (i.v.) at a specified dose (e.g., 20 µg/kg) at a set time point after the LPS challenge (e.g., 4 hours).[7][8]

-

Outcome Measures:

-

Survival Rate: Monitored over a period of several days.

-

Plasma Cytokine Levels: Blood is collected at various time points, and plasma levels of TNF-α, IL-6, and IL-1β are measured using ELISA kits.

-

Liver Function: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver injury.

-

NF-κB Activation: Nuclear extracts are prepared from liver tissue, and the nuclear translocation of the p65 subunit of NF-κB is assessed by Western blotting or electrophoretic mobility shift assay (EMSA).

-

Caption: Workflow for in vivo sepsis model.

In Vitro Anti-inflammatory Assay in Macrophages

-

Cell Line: RAW 264.7 murine macrophages are commonly used.

-

Cell Culture: Cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Stimulation: Cells are stimulated with LPS (e.g., 1 µg/mL) and/or CpG DNA to induce an inflammatory response.

-

This compound Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 50-200 µM) for a specified time before stimulation.[1][2]

-

Outcome Measures:

-

Cytokine Production: The concentrations of TNF-α and IL-6 in the culture supernatant are measured by ELISA.

-

Nitric Oxide (NO) Production: NO production is assessed by measuring nitrite levels in the culture supernatant using the Griess reagent.

-

Gene Expression: The mRNA expression levels of pro-inflammatory genes (e.g., Tnf, Il6, Nos2) are quantified by RT-qPCR.

-

NF-κB Activation: Nuclear extracts are analyzed by Western blot for the p65 subunit of NF-κB.

-

MTT Assay for Cell Viability and Cytoprotection

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is indicative of cell viability.

-

Procedure:

-

Cells are seeded in a 96-well plate and allowed to adhere.

-

Cells are treated with the test compound (e.g., this compound) and/or a cytotoxic agent (e.g., H₂O₂).

-

After the incubation period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Application: This assay is used to assess the cytotoxicity of this compound itself and its ability to protect cells from various insults.[3][4]

Western Blotting for Signaling Protein Analysis

-

Principle: Western blotting is a technique used to detect specific proteins in a sample.

-

Procedure:

-

Protein Extraction: Cells or tissues are lysed to extract total protein or specific cellular fractions (e.g., nuclear and cytoplasmic extracts).

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., anti-p65, anti-p-Akt).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction that can be detected.

-

-

Application: This technique is crucial for elucidating the effects of this compound on signaling pathways such as NF-κB, MAPK, and PI3K/Akt.[7][8]

Conclusion and Future Directions

This compound is a natural compound with a remarkable range of biological activities that hold significant therapeutic potential. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, metabolic regulation, and bone homeostasis makes it a compelling candidate for further investigation in the context of various diseases. The direct neutralization of inflammatory triggers like LPS and CpG DNA is a particularly unique and promising aspect of its mechanism of action.

References

- 1. This compound, a novel dual inhibitor of LPS and CpG DNA, is a potential candidate for sepsis treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel dual inhibitor of LPS and CpG DNA, is a potential candidate for sepsis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant and Cytoprotective Effects of Kukoamines A and B: Comparison and Positional Isomeric Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Osteoporotic Effects of this compound Isolated from Lycii Radicis Cortex Extract on Osteoblast and Osteoclast Cells and Ovariectomized Osteoporosis Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. A novel role of this compound: Inhibition of the inflammatory response in the livers of lipopolysaccharide-induced septic mice via its unique property of combining with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel role of this compound: Inhibition of the inflammatory response in the livers of lipopolysaccharide-induced septic mice via its unique property of combining with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Ameliorate Insulin Resistance, Oxidative Stress, Inflammation and Other Metabolic Abnormalities in High-Fat/High-Fructose-Fed Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Metabolomics Approach to Investigate this compound—A Potent Natural Product With Anti-diabetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 13. Inhibitory effects of this compound on adipogenesis and lipid accumulation in vitro and obesity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Kukoamine B for Neuroprotection: A Technical Guide for Researchers

An In-depth Review of Mechanisms, Experimental Data, and Methodologies for Drug Discovery and Development

Abstract

Kukoamine B (KuB), a spermine alkaloid derived from the root bark of Lycium chinense, has emerged as a promising natural compound in the field of neuroprotection research. Extensive preclinical studies have demonstrated its multifaceted therapeutic potential against a range of neurological insults and neurodegenerative conditions. This technical guide provides a comprehensive overview of the current state of research on this compound's neuroprotective properties, with a focus on its mechanisms of action, quantitative experimental data, and detailed methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurological disorders.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, along with acute neurological events like stroke, represent a significant and growing global health burden. The pathological hallmarks of these conditions often include oxidative stress, neuroinflammation, and apoptotic neuronal cell death. This compound has garnered considerable attention for its ability to counteract these detrimental processes. This guide synthesizes the existing scientific literature to present a detailed technical overview of this compound as a neuroprotective agent.

Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a variety of interconnected mechanisms, primarily centered around its potent antioxidant, anti-inflammatory, and anti-apoptotic activities.

Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a key contributor to neuronal damage. This compound mitigates oxidative stress through several pathways:

-

Direct ROS Scavenging: this compound has been shown to directly scavenge various free radicals.[1]

-

Enhancement of Endogenous Antioxidant Enzymes: Studies have demonstrated that this compound can augment the activity of crucial antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[2] This enhancement of the cellular antioxidant defense system helps to neutralize ROS and reduce oxidative damage.

-

Reduction of Lipid Peroxidation: this compound treatment has been shown to decrease the levels of malondialdehyde (MDA), a key marker of lipid peroxidation and oxidative damage to cellular membranes.[2]

Anti-Apoptotic Activity

Apoptosis, or programmed cell death, is a critical process in the progressive loss of neurons in neurodegenerative diseases. This compound has been shown to inhibit neuronal apoptosis through the modulation of key regulatory proteins:

-

Regulation of the Bcl-2 Family: this compound influences the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[3][4] An increased Bcl-2/Bax ratio is a key indicator of enhanced cell survival.

-

Inhibition of Caspase Activation: this compound can suppress the activation of executioner caspases, such as caspase-3 and caspase-9, which are central to the apoptotic cascade.[2]

Modulation of Signaling Pathways

This compound's neuroprotective effects are also mediated by its ability to modulate intracellular signaling cascades that are critical for cell survival and death.

-

PI3K/Akt Pathway Activation: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a pro-survival pathway that is often dysregulated in neurological disorders. This compound has been shown to activate this pathway, leading to the downstream phosphorylation of proteins that promote cell survival and inhibit apoptosis.[2][5]

-

MAPK Pathway Inhibition: The mitogen-activated protein kinase (MAPK) pathway, including p38 and JNK, is often activated in response to cellular stress and can promote apoptosis. This compound has been demonstrated to inhibit the phosphorylation of these pro-apoptotic MAPK proteins.[2]

Inhibition of Amyloid-β Aggregation

In the context of Alzheimer's disease, the aggregation of amyloid-β (Aβ) peptides is a key pathological event. Emerging evidence suggests that this compound may interfere with this process, potentially by binding to Aβ monomers or oligomers and preventing their assembly into neurotoxic fibrils.

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies investigating the neuroprotective effects of this compound and its isomer, Kukoamine A.

Table 1: In Vitro Neuroprotective Effects of Kukoamines

| Cell Line | Insult | Compound | Concentration | Outcome | Reference |

| SH-SY5Y | Hydrogen Peroxide (H₂O₂) | This compound | Not specified | Increased cell viability, restored mitochondrial membrane potential, decreased ROS formation. | [2] |

| PC12 | 6-Hydroxydopamine (6-OHDA) | Kukoamine A | 5, 10, 20 μmol/L | Significantly reduced total and late apoptosis. | [3] |

| bmMSCs | Fenton Reagent | This compound | 56.5–188.4 μM | Concentration-dependently restored cellular viability. | [1][6] |

Table 2: In Vivo Neuroprotective Effects of Kukoamine A

| Animal Model | Insult | Compound | Dosage | Outcome | Reference |

| Wistar Rats | Whole Brain Irradiation | Kukoamine A | 5, 10, 20 mg/kg | Alleviated neuronal abnormality, decreased MDA, increased GSH, SOD, and CAT activities, and reduced apoptosis. | [7] |

| Rats | Myocardial Ischemia/Reperfusion | Kukoamine A | 10, 20 mg/kg | Improved myocardial function, attenuated histological damage, and reduced oxidative stress and inflammation. | [5][8][9] |

Table 3: Antioxidant Activity of Kukoamines (IC₅₀ Values)

| Assay | Kukoamine A (μg/mL) | This compound (μg/mL) | Reference |

| PTIO•-scavenging (pH 7.4) | 49.8 ± 1.5 | 38.5 ± 0.9 | [1] |

| Cu²⁺-reducing | 60.1 ± 2.1 | 45.3 ± 1.8 | [1] |

| DPPH•-scavenging | 75.2 ± 3.2 | 55.6 ± 2.5 | [1] |

| •O₂⁻-scavenging | >250 | 189.4 ± 5.6 | [1] |

| •OH-scavenging | 201.5 ± 8.7 | 155.3 ± 6.9 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound neuroprotection research.

Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a density of 1 x 10⁴ cells/well and culture for 24 hours.

-

Treatment: Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 2 hours).

-

Induction of Toxicity: Introduce the neurotoxic insult (e.g., H₂O₂ or 6-OHDA) to the wells and incubate for the desired period (e.g., 24 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Western Blot Analysis of Apoptotic Proteins (Bax/Bcl-2)

Western blotting is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Following cell treatment, lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to the loading control. The Bax/Bcl-2 ratio can then be calculated.

In Vivo Model of Parkinson's Disease (6-OHDA-induced PC12 cells)

The 6-hydroxydopamine (6-OHDA)-induced neurotoxicity model in PC12 cells is a widely used in vitro model for Parkinson's disease research.

-

Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.

-

Differentiation (Optional): Differentiate PC12 cells with nerve growth factor (NGF) to induce a neuronal phenotype.

-

Treatment: Pre-treat the cells with this compound at various concentrations for a specified time.

-

6-OHDA Exposure: Expose the cells to a neurotoxic concentration of 6-OHDA (e.g., 100 µM) for 24 hours to induce dopaminergic cell death.

-

Assessment: Evaluate the neuroprotective effects of this compound using various assays such as MTT for cell viability, flow cytometry for apoptosis, and western blotting for protein expression.

Visualizations of Pathways and Workflows

Signaling Pathways

Caption: this compound modulates pro-survival and apoptotic signaling pathways.

Experimental Workflow

Caption: General experimental workflow for evaluating this compound's neuroprotective effects.

Conclusion and Future Directions

This compound has consistently demonstrated significant neuroprotective potential in a variety of preclinical models. Its ability to combat oxidative stress, inhibit apoptosis, and modulate key signaling pathways makes it a compelling candidate for further investigation as a therapeutic agent for neurological disorders. Future research should focus on elucidating the precise molecular targets of this compound, optimizing its pharmacokinetic and pharmacodynamic properties, and evaluating its efficacy in more complex animal models of neurodegeneration. The comprehensive data and methodologies presented in this guide provide a solid foundation for advancing the research and development of this compound as a novel neuroprotective therapy.

References

- 1. Antioxidant and Cytoprotective Effects of Kukoamines A and B: Comparison and Positional Isomeric Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective effects of this compound against hydrogen peroxide-induced apoptosis and potential mechanisms in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective effects of kukoamine A on 6-OHDA-induced Parkinson's model through apoptosis and iron accumulation inhibition - PMC [pmc.ncbi.nlm.nih.gov]